Cas no 117499-25-9 (1,8-Bis(4-bromophenoxy)octane)
1,8-Bis(4-bromophenoxy)octane Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,1'-[1,8-octanediylbis(oxy)]bis[4-bromo- (9CI)
- 1,1'-[1,8-Octanediylbis(oxy)]bis(4-bromobenzene)
- 1,2-BIS-(P-BROMOPHENOXY)OCTANE
- 1,8-Bis(4-bromophenoxy)octane
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- Inchi: 1S/C20H24Br2O2/c21-17-7-11-19(12-8-17)23-15-5-3-1-2-4-6-16-24-20-13-9-18(22)10-14-20/h7-14H,1-6,15-16H2
- InChI Key: NKGRGFMBDGKRAL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCCCCCCCCOC1C=CC(=CC=1)Br
Computed Properties
- Exact Mass: 454.01432
Experimental Properties
- PSA: 18.46
1,8-Bis(4-bromophenoxy)octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B802896-1mg |
1,8-Bis(4-bromophenoxy)octane |
117499-25-9 | 1mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B802896-10mg |
1,8-Bis(4-bromophenoxy)octane |
117499-25-9 | 10mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | B802896-5mg |
1,8-Bis(4-bromophenoxy)octane |
117499-25-9 | 5mg |
$ 800.00 | 2023-09-08 |
1,8-Bis(4-bromophenoxy)octane Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1,8-Bis(4-bromophenoxy)octane
Professional Introduction to 1,8-Bis(4-bromophenoxy)octane (CAS No. 117499-25-9)
1,8-Bis(4-bromophenoxy)octane, with the chemical formula C₁₆H₁₇Br₂O₂, is a significant compound in the field of pharmaceutical and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced material synthesis. The presence of bromine substituents in the aromatic rings enhances its reactivity, making it a valuable intermediate in organic synthesis.
The molecular structure of 1,8-Bis(4-bromophenoxy)octane consists of an octane backbone with two phenoxy groups substituted at the 1st and 8th carbon positions. Each phenoxy group is further substituted with a bromine atom at the 4th position, contributing to its distinct chemical behavior. This arrangement imparts a high degree of symmetry and stability, which are crucial factors in its utility as a building block for more complex molecules.
In recent years, 1,8-Bis(4-bromophenoxy)octane has been extensively studied for its role in the synthesis of polymers and specialty chemicals. Its brominated aromatic structure makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl systems. These reactions are pivotal in the development of novel pharmaceuticals and agrochemicals.
One of the most compelling aspects of 1,8-Bis(4-bromophenoxy)octane is its application in the field of medicinal chemistry. Researchers have leveraged its reactivity to develop new drug candidates targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activity as kinase inhibitors. The bromine atoms provide handles for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic outcomes.
The compound's potential extends beyond pharmaceuticals into materials science. Its ability to form stable polymers with high thermal stability has made it attractive for applications in electronic materials and coatings. The bromine substituents facilitate polymerization reactions, leading to materials with enhanced mechanical and chemical resistance. These properties are particularly valuable in environments where durability and performance are critical.
Recent advancements in synthetic methodologies have further highlighted the importance of 1,8-Bis(4-bromophenoxy)octane. Catalytic processes have been developed to efficiently convert this compound into more complex structures, streamlining the synthesis of target molecules. Such innovations have reduced production costs and improved yields, making it more accessible for industrial applications.
The environmental impact of using 1,8-Bis(4-bromophenoxy)octane has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemistry.
In conclusion, 1,8-Bis(4-bromophenoxy)octane (CAS No. 117499-25-9) is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules, while its stability and adaptability enhance its utility in various industrial processes. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific and technological innovations.
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